2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylphenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 4-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of certain biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole include other oxadiazole derivatives such as:
- 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
These compounds share structural similarities but differ in the substituents attached to the oxadiazole ring. The unique combination of the 4-chlorophenyl and 4-methylphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOGFGUFEGZNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52596-95-9 |
Source
|
Record name | 2-(4-CHLORO-PHENYL)-5-P-TOLYL-(1,3,4)OXADIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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